molecular formula C10H16N6 B2993700 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine CAS No. 1875335-68-4

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B2993700
CAS No.: 1875335-68-4
M. Wt: 220.28
InChI Key: RCUGYFOUGWXFRS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has garnered interest in various fields of research and industry. This compound is known for its unique structure, which includes a cyclopropyl group, a piperazine ring, and a triazine core. Its molecular formula is C11H16N4, and it has a molecular weight of 204.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyclopropylamine with 1,3,5-triazine derivatives under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the triazine core is substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of a triazine core.

    4-Cyclopropyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine is unique due to its combination of a cyclopropyl group, a piperazine ring, and a triazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-cyclopropyl-6-piperazin-1-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c11-9-13-8(7-1-2-7)14-10(15-9)16-5-3-12-4-6-16/h7,12H,1-6H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGYFOUGWXFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CCNCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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